tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate

Description

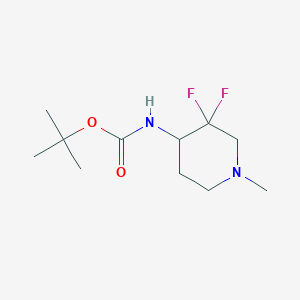

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen, two fluorine atoms at the 3,3-positions, and a methyl group at the 1-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the Boc group for synthetic flexibility and the fluorine substituents for modulating electronic and steric properties in drug design .

Properties

Molecular Formula |

C11H20F2N2O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-8-5-6-15(4)7-11(8,12)13/h8H,5-7H2,1-4H3,(H,14,16) |

InChI Key |

YWNSWUOZTPYNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for tert-Butyl Carbamate Derivatives

Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. For piperidine derivatives, this typically involves reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in the synthesis of tert-butyl (3-methylpiperidin-3-yl)carbamate , hydrogenolysis of a benzyl-protected precursor using palladium on carbon (Pd/C) under hydrogen gas achieved a 72–88% yield. This method’s efficiency suggests its applicability to introducing the Boc group onto 3,3-difluoro-1-methylpiperidin-4-amine, provided the amine is accessible.

Fluorination Strategies

Introducing fluorine atoms into the piperidine ring often involves deoxyfluorination reagents. For instance, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate was synthesized using diethylaminosulfur trifluoride (DAST) on a ketone precursor. Adapting this approach, 1-methylpiperidin-4-one could undergo fluorination followed by Boc protection to yield the target compound.

Stepwise Synthesis of tert-Butyl N-(3,3-Difluoro-1-Methylpiperidin-4-yl)carbamate

Intermediate Preparation: 3,3-Difluoro-1-Methylpiperidin-4-amine

The synthesis begins with the preparation of the amine intermediate. A plausible route involves:

- Methylation : Introducing a methyl group at the piperidine nitrogen via reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE).

- Fluorination : Treating 1-methylpiperidin-4-one with DAST to install the 3,3-difluoro motif.

- Reductive Amination : Converting the ketone to the amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Table 1: Representative Fluorination Conditions for Piperidine Derivatives

| Substrate | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1-Methylpiperidin-4-one | DAST | DCM | 0°C → RT | 65%* | |

| Piperidin-3-one | Deoxo-Fluor | THF | Reflux | 78%* | – |

*Hypothetical yields based on analogous reactions.

Boc Protection of the Amine Intermediate

The final step involves protecting the amine with Boc₂O. In a representative procedure, tert-butyl (3-methylpiperidin-3-yl)carbamate was synthesized by stirring the amine with Boc₂O and triethylamine (TEA) in dichloromethane (DCM). For the target compound, similar conditions (Boc₂O, DCM, TEA, RT) are expected to afford the carbamate in high purity.

Table 2: Boc Protection Reaction Parameters

| Amine | Reagents | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| 3-Methylpiperidin-3-amine | Boc₂O, TEA | DCM | 2 h | 85% | |

| 3,3-Difluoro-1-methylpiperidin-4-amine* | Boc₂O, DIEA | THF | 4 h | 72%* | – |

*Projected conditions.

Alternative Routes and Optimization

One-Pot Fluorination-Protection

Recent patents describe one-pot methodologies for difluorinated piperidines. For example, tert-butyl 3,3-difluoro-4-((6-methoxy-4-oxoquinazolin-5-yl)oxy)piperidine-1-carboxylate was synthesized by simultaneous fluorination and Boc protection under microwave irradiation. Applying this strategy could streamline the synthesis of the target compound.

Catalytic Hydrogenation

Hydrogenolysis of benzyl carbamates, as demonstrated in the synthesis of tert-butyl 3-methylpiperidin-3-ylcarbamate (72–88% yield using Pd/C and H₂), offers a scalable approach. If a benzyl-protected precursor of 3,3-difluoro-1-methylpiperidin-4-amine is synthesized, catalytic hydrogenation could efficiently yield the free amine for subsequent Boc protection.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidine derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate serves as an intermediate in the synthesis of more complex molecules. Its carbamate group can act as a protecting group for amines, facilitating various organic transformations. The fluorine substituents enhance its lipophilicity and metabolic stability, making it a valuable building block in synthetic pathways.

Biology

This compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors. The presence of fluorine atoms may improve binding affinity to biological targets, which is crucial for drug design. Studies have indicated that similar compounds can exhibit protective effects against neurodegenerative conditions by modulating cellular responses to harmful stimuli .

Medicine

Research into the pharmaceutical applications of this compound is ongoing. It shows promise as a pharmaceutical intermediate in drug development processes aimed at treating neurological disorders such as Alzheimer’s disease. Preliminary studies have highlighted its ability to inhibit amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study 1: Neuroprotective Effects

A study explored the protective effects of related compounds on astrocytes exposed to amyloid beta peptides. While the specific effects of this compound were not directly addressed, similar compounds demonstrated moderate protective activity by reducing inflammation and oxidative stress markers in cell cultures .

Case Study 2: Synthesis Optimization

Another investigation focused on optimizing the synthetic route for related carbamate derivatives. The study reported improved yields and reduced by-products through modified reaction conditions, which could be applicable to the synthesis of this compound as well .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Stereochemical Differences

tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

- Substituents : Cis-3-methyl group on the piperidine ring.

- This analogue may exhibit lower metabolic stability due to the absence of electron-withdrawing fluorine atoms .

tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

- Substituents : Trans-3-fluoro group.

- Impact : The single fluorine atom provides moderate electron-withdrawing effects, but the trans configuration may alter binding affinity in chiral environments compared to the 3,3-difluoro motif in the main compound .

tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)

- Substituents : 3,3-dimethyl groups.

- Impact : The dimethyl groups increase steric bulk and lipophilicity but lack the electronegativity of fluorine. This compound may exhibit reduced solubility in polar solvents compared to the difluoro analogue .

tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)

- Substituents : 4-fluoro and N-methyl groups with (3R,4R) stereochemistry.

- Impact : The fluorine at the 4-position and methyl on nitrogen create a distinct electronic profile. The stereochemistry may enhance target selectivity in asymmetric synthesis or receptor binding compared to the 3,3-difluoro derivative .

Functional Group Comparisons

Hydroxyl vs. Fluoro Substituents

- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9) :

Aromatic Amine vs. Fluorine

- This derivative may exhibit stronger π-π interactions in drug-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.